4,4-Difluoropiperidin-3-ol
Overview
Description
4,4-Difluoropiperidin-3-ol is a fluorinated heterocyclic compound with the molecular formula C5H9F2NO It is a derivative of piperidine, where two hydrogen atoms at the 4-position are replaced by fluorine atoms, and a hydroxyl group is attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropiperidin-3-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a difluoropiperidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of 4,4-difluoropiperidin-3-one.
Reduction: Formation of 4,4-difluoropiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoropiperidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
4,4-Difluoropiperidine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.
3,3-Difluoropyrrolidine: A smaller ring structure with different steric and electronic properties.
4-(Trifluoromethyl)piperidine: Contains a trifluoromethyl group instead of two fluorine atoms, leading to different chemical behavior.
Uniqueness: 4,4-Difluoropiperidin-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
4,4-difluoropiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZGFYSIIPMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311568 | |
Record name | 4,4-Difluoro-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187087-19-9 | |
Record name | 4,4-Difluoro-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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